3-Phenyl-2-methylazetidine-3-ol
Description
Properties
CAS No. |
35903-71-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-8-10(12,7-11-8)9-5-3-2-4-6-9/h2-6,8,11-12H,7H2,1H3/t8-,10+/m1/s1 |
InChI Key |
JYCHMJSQOXBRNH-SCZZXKLOSA-N |
SMILES |
CC1C(CN1)(C2=CC=CC=C2)O |
Isomeric SMILES |
C[C@@H]1[C@@](CN1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC1C(CN1)(C2=CC=CC=C2)O |
Other CAS No. |
35903-71-0 |
Synonyms |
3-phenyl-2-methylazetidine-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Ring Size | Key Substituents | Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| 3-Phenyl-2-methylazetidine-3-ol | 4-membered | 3-phenyl, 2-methyl | Hydroxyl | ~177.2 |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | 5-membered | 3-(trifluoromethyl)phenyl | Hydroxyl | ~231.2 |
| 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl)-3,3-dimethylazetidin-2-one | 4-membered | 3-(pyridinyloxy)phenyl, 3,3-dimethyl | Ketone | ~413.8 |
*Calculated based on structural formulas.
- Ring Strain : The azetidine ring in the target compound exhibits higher strain than the pyrrolidine analog, increasing its reactivity in ring-opening or rearrangement reactions .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-Phenyl-2-methylazetidine-3-ol | ~1.2 | Moderate (~50) | 80–100 |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | ~2.5 | Low (~10) | 120–140 |
| Azetidinone derivative | ~3.0 | Very Low (~5) | 150–170 |
*Estimated using substituent contributions (e.g., CF₃ increases logP by ~0.7–1.0).
- Hydroxyl vs. Ketone: The hydroxyl group in the target compound increases water solubility compared to the azetidinone’s ketone, which reduces hydrogen-bonding capacity .
- Lipophilicity: The CF₃ group in the pyrrolidine analog raises logP, favoring blood-brain barrier penetration, whereas the azetidinone’s pyridinyloxy group further increases hydrophobicity .
Reactivity
- Ring-Opening : The strained azetidine ring in 3-Phenyl-2-methylazetidine-3-ol is prone to nucleophilic attack (e.g., by acids or amines), unlike the more stable pyrrolidine analog .
- Functional Group Reactivity: The hydroxyl group can undergo esterification or oxidation, while the azetidinone’s ketone may participate in Schiff base formation or reductions to form secondary amines .
Preparation Methods
Ring-Closing Approaches via Cyclization Reactions
Azetidine rings are commonly constructed through cyclization of appropriately substituted precursors. Patent EP0165636A1 demonstrates the synthesis of azetidine-3-carboxylic acid from 2,2-bis(bromomethyl)-1,3-propanediol under basic conditions (NaOH in ethanol). Adapting this method, a diol precursor bearing phenyl and methyl groups could undergo analogous cyclization. For example, 2-bromo-2-(bromomethyl)-3-phenyl-3-methylpropan-1-ol might cyclize in the presence of a base to form the azetidine ring, though this hypothesis requires experimental validation.
In WO2000063168A1, N-t-butyl-O-trimethylsilylazetidine undergoes acid-catalyzed deprotection and ring modification. A similar strategy could involve protecting the hydroxyl group of a pre-azetidine intermediate, followed by selective deprotection and functionalization to install the phenyl and methyl substituents.
Alkylation and Arylation of Azetidine Intermediates
Introducing phenyl and methyl groups post-cyclization is another viable route. The ACS publication details the alkylation of cyclobutanol derivatives with piperazine, using K₂CO₃ and NaI in DMF. Applying this to azetidine, 3-hydroxyazetidine could be treated with methyl iodide and a phenylating agent (e.g., phenylboronic acid via Suzuki coupling) in the presence of a palladium catalyst. However, steric hindrance at the C3 position may necessitate optimized conditions.
Patent WO2000063168A1 describes mesylation (MsCl, Et₃N) followed by nucleophilic substitution with amines. For 3-phenyl-2-methylazetidine-3-ol, mesylation of a 3-hydroxyazetidine intermediate could enable displacement with a methyl Grignard reagent, though competing reactions at the phenyl-substituted carbon must be controlled.
Catalytic Hydrogenation and Deprotection
Hydrogenolysis is critical for removing protecting groups. WO2000063168A1 reports the use of palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) to debenzylate intermediates. For 3-phenyl-2-methylazetidine-3-ol, a benzyl-protected precursor could undergo hydrogenation at 60°C to yield the free hydroxyl group. Reaction monitoring via NMR, as described in the patent, ensures complete deprotection.
Reaction Mechanisms and Optimization
Acid/Base-Mediated Cyclization
The cyclization mechanism in EP0165636A1 involves nucleophilic displacement of bromide ions by hydroxyl groups, facilitated by NaOH. For a methyl- and phenyl-substituted diol, steric effects may slow ring closure, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity.
Mesylation and Substitution Dynamics
Mesylation converts hydroxyl groups into better-leaving mesylates. In WO2000063168A1, this step is followed by substitution with isopropylamine. For methyl group introduction, methylamine or trimethylaluminum could serve as nucleophiles. Kinetic studies would be required to optimize the substitution ratio and minimize side reactions.
Hydrogenation Parameters
Debenzylation efficiency depends on catalyst loading, hydrogen pressure, and temperature. WO2000063168A1 achieves full deprotection after 72 hours at 60°C with 20% Pd/C. Scaling this for 3-phenyl-2-methylazetidine-3-ol may require adjusting catalyst-to-substrate ratios to accommodate the steric bulk of the phenyl group.
Data Tables and Comparative Analysis
Table 1. Comparison of Cyclization Methods for Azetidine Derivatives
| Precursor | Base/Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 2,2-bis(bromomethyl)-1,3-propanediol | NaOH/Ethanol | Reflux | 66.4 | |
| N-t-butyl-O-TMS-azetidine | HCl/H₂O | Ambient | 64 |
Table 2. Hydrogenation Conditions for Deprotection
| Substrate | Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1-Benzylazetidine derivative | Pd(OH)₂/C (20%) | 40–60 | 72 | 73 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Phenyl-2-methylazetidine-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of β-amino alcohols or ring-opening of aziridines. For example, stereoselective synthesis of azetidine derivatives can be achieved using chiral catalysts to control stereochemistry at the 2- and 3-positions . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temp. vs. reflux), and stoichiometry of reagents like Grignard or organozinc compounds. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating enantiomerically pure forms.
Q. Which spectroscopic techniques are most effective for characterizing 3-Phenyl-2-methylazetidine-3-ol?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and stereochemistry. For instance, coupling constants in NMR distinguish axial vs. equatorial protons in the azetidine ring .
- FT-IR : Identifies hydroxyl (O-H stretch ~3200–3600 cm) and azetidine ring vibrations (C-N stretch ~1100 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO).
Q. How does the stereochemistry of 3-Phenyl-2-methylazetidine-3-ol influence its reactivity in further functionalization?
- Methodological Answer : The cis/trans configuration at the 2- and 3-positions affects nucleophilic substitution or oxidation reactions. For example, trans-3-hydroxy groups may participate in hydrogen bonding, stabilizing intermediates during ring expansion or cross-coupling reactions . Stereochemical analysis via X-ray crystallography or NOESY NMR is recommended to map spatial arrangements.
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for azetidine derivatives under similar conditions?
- Methodological Answer : Discrepancies often arise from trace moisture sensitivity or catalyst deactivation. Systematic screening using Design of Experiments (DoE) can isolate critical variables (e.g., inert atmosphere purity, catalyst loading). Parallel reactions under controlled conditions (glovebox vs. Schlenk line) help identify environmental factors .
Q. How can computational modeling predict the regioselectivity of 3-Phenyl-2-methylazetidine-3-ol in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map transition states and activation energies. For example, simulations of acid-catalyzed ring-opening can predict whether cleavage occurs at the C-N or C-O bond based on electron density distribution . Validate models with kinetic isotopic effect (KIE) studies.
Q. What advanced techniques address challenges in isolating enantiopure 3-Phenyl-2-methylazetidine-3-ol?
- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) or capillary electrophoresis separates enantiomers. Preparative-scale resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) is cost-effective for gram-scale production . Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR.
Q. How do surface interactions (e.g., silica, glass) affect the stability of 3-Phenyl-2-methylazetidine-3-ol during storage?
- Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) reveal hydroxyl group interactions with silica, leading to degradation. Store samples in PTFE-lined vials under argon to minimize surface-mediated hydrolysis .
Q. What mechanistic insights explain the unexpected formation of byproducts in azetidine alkylation reactions?
- Methodological Answer : Competing pathways (e.g., Wagner-Meerwein rearrangements or ring expansion) can occur under basic conditions. Use -labeling or in-situ IR to track intermediate formation. Trapping experiments with DO or methyl iodide clarify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
